2-Amino-5-bromobenzophenone

Catalog No.
S663257
CAS No.
39859-36-4
M.F
C13H10BrNO
M. Wt
276.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-bromobenzophenone

CAS Number

39859-36-4

Product Name

2-Amino-5-bromobenzophenone

IUPAC Name

(2-amino-5-bromophenyl)-phenylmethanone

Molecular Formula

C13H10BrNO

Molecular Weight

276.13 g/mol

InChI

InChI=1S/C13H10BrNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2

InChI Key

LXJVUGANBDAASB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)N

Synonyms

2-Amino-5-bromo-benzophenone; 2-Benzoyl-4-bromoaniline; 5-Bromo-2-aminobenzophenone; NSC 263789

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)N
  • Organic Synthesis

    The presence of both an amine and a ketone functional group makes 2-Amino-5-bromobenzophenone a versatile building block for organic synthesis. It could potentially serve as a precursor for the synthesis of more complex molecules with desired properties.

  • Medicinal Chemistry

    The combination of a bromine atom and an amine group can be a pharmacophore, a structural feature that interacts with a biological target. Research into similar molecules suggests potential for 2-Amino-5-bromobenzophenone to be a starting point for designing and developing new drugs []. However, further studies are needed to explore this possibility.

  • Material Science

    Aromatic ketones like 2-Amino-5-bromobenzophenone can self-assemble into liquid crystals or other functional materials due to their specific interactions []. More research is needed to determine if 2-Amino-5-bromobenzophenone exhibits these properties.

2-Amino-5-bromobenzophenone is an organic compound with the molecular formula C₁₃H₁₀BrNO and a molecular weight of 276.13 g/mol. It is characterized by the presence of an amino group and a bromine atom attached to a benzophenone structure, which consists of two phenyl rings connected by a carbonyl group. This compound appears as a light yellow to dark green powder or crystal and has a melting point between 111 °C and 115 °C . The compound is known for its reactivity due to the bromine atom, which can participate in various

Currently, there is no scientific literature available describing a specific mechanism of action for 2-Amino-5-bromobenzophenone. Its role in biological systems or interaction with other compounds remains unknown.

Given its presence in proteomics research catalogs [], it is possible that 2-Amino-5-bromobenzophenone might serve as a probe molecule for labeling or interacting with specific proteins. However, further investigation is required to confirm this hypothesis.

2-Amino-5-bromobenzophenone is listed as a harmful substance []. Safety data sheets from suppliers indicate hazards including:

  • Harmful if swallowed, inhaled, or absorbed through skin [].
  • Causes skin and eye irritation [].
  • May cause respiratory irritation [].
, including:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, making it useful in synthesizing other compounds.
  • Reduction Reactions: The amino group can participate in reduction reactions, leading to the formation of amines.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.

These reactions are significant in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

The biological activity of 2-amino-5-bromobenzophenone has been explored in various studies. It has demonstrated:

  • Antimicrobial Properties: Some derivatives exhibit activity against bacteria and fungi.
  • Anticancer Potential: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines due to its structural features that allow interaction with biological targets.

Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.

There are multiple synthetic routes for producing 2-amino-5-bromobenzophenone. A common method involves:

  • Starting Materials: Using 2-amino-5-bromobenzenonitrile and sodium benzenesulfinate.
  • Catalysts: Employing palladium acetate as a catalyst under inert atmosphere conditions.
  • Reaction Conditions: The reaction typically occurs in tetrahydrofuran and water at elevated temperatures (around 80 °C) for an extended period (48 hours)【1】.

Other methods include variations in starting materials and conditions, highlighting the versatility of synthetic approaches available for this compound【1】【3】.

2-Amino-5-bromobenzophenone finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of bioactive compounds.
  • Dyes and Pigments: Its derivatives are employed in dye manufacturing due to their color properties.
  • Research: Utilized in studies related to organic synthesis and medicinal chemistry.

Interaction studies involving 2-amino-5-bromobenzophenone have focused on its reactivity with biological molecules. Research indicates potential interactions with proteins and nucleic acids, which may explain its biological activities. These studies are vital for understanding how this compound can be utilized in drug design and development【3】【4】.

Several compounds share structural similarities with 2-amino-5-bromobenzophenone. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-Amino-4-bromobenzophenoneC₁₃H₉BrN₂OContains two amino groups; different substitution pattern.
4-Amino-3-bromobenzophenoneC₁₃H₉BrN₂ODifferent position of amino group; potential different reactivity.
BenzophenoneC₁₄H₁₀OLacks amino and bromine groups; serves as a baseline for comparison.

The presence of both an amino group and a bromine atom distinguishes 2-amino-5-bromobenzophenone from its analogs, contributing to its unique chemical reactivity and biological activity【1】【3】【4】.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

274.99458 g/mol

Monoisotopic Mass

274.99458 g/mol

Heavy Atom Count

16

UNII

6RKF4M86QQ

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

39859-36-4

Wikipedia

2-Amino-5-bromobenzophenone

Dates

Modify: 2023-08-15

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